molecular formula C12H18N2O B11805729 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one

4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one

Cat. No.: B11805729
M. Wt: 206.28 g/mol
InChI Key: RWVIADQQRKKITF-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and cycloheptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted cycloheptanone, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of catalysts like palladium on carbon and hydrogen gas to facilitate the reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further modify the aminoethyl group or reduce any unsaturated bonds within the structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with enhanced biological activity.

Scientific Research Applications

4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)-2,3-dihydro-1H-inden-1-one
  • 4-(1-Aminoethyl)-1,2,3,4-tetrahydroquinoline
  • 4-(1-Aminoethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is unique due to its combination of a seven-membered ring fused with a pyridine moiety, which is less common compared to other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(1-aminoethyl)-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridin-3-one

InChI

InChI=1S/C12H18N2O/c1-8(13)11-10-6-4-2-3-5-9(10)7-14-12(11)15/h7-8H,2-6,13H2,1H3,(H,14,15)

InChI Key

RWVIADQQRKKITF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCCCCC2=CNC1=O)N

Origin of Product

United States

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